cis-4-Decenoyl-coenzyme A
Description
Structure
2D Structure
Properties
CAS No. |
69281-30-7 |
|---|---|
Molecular Formula |
C31H52N7O17P3S |
Molecular Weight |
919.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dec-4-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-9,18-20,24-26,30,41-42H,4-7,10-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
QTOYQSMKQWCWOX-SGUJYKCESA-N |
SMILES |
CCCCCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCC/C=C\CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
4-decenoyl-coenzyme A cis-4-decenoyl-CoA cis-4-decenoyl-coenzyme A coenzyme A, cis-4-decenoyl- |
Origin of Product |
United States |
Metabolic Pathways Involving Cis 4 Decenoyl Coenzyme a
Catabolism of Unsaturated Fatty Acids and cis-4-Decenoyl-coenzyme A Formation
The breakdown of polyunsaturated fatty acids, such as linoleic acid, presents unique challenges to the standard beta-oxidation pathway due to the presence of cis double bonds. The formation of cis-4-decenoyl-CoA is a direct consequence of this process.
Linoleic acid (cis-9,cis-12-octadecadienoic acid), an 18-carbon polyunsaturated fatty acid, undergoes three standard cycles of beta-oxidation. This process shortens the fatty acyl chain by two carbons with each cycle, yielding three molecules of acetyl-CoA. The resulting 12-carbon intermediate is cis-3,cis-6-dodecadienoyl-CoA.
This intermediate is then acted upon by the auxiliary enzyme Δ3,Δ2-enoyl-CoA isomerase. This enzyme converts the cis-3 double bond to a trans-2 double bond, forming trans-2,cis-6-dodecadienoyl-CoA. This molecule can then undergo another round of beta-oxidation, producing one molecule of acetyl-CoA and the 10-carbon product, cis-4-decenoyl-CoA.
The standard beta-oxidation cycle is equipped to handle only trans double bonds at the second carbon position. The cis-4-decenoyl-CoA intermediate, with its double bond at the fourth carbon, stalls the cycle. At this point, the fatty acyl-CoA is a substrate for acyl-CoA dehydrogenase, which creates a second double bond, resulting in the formation of trans-2,cis-4-decadienoyl-CoA.
This new intermediate, a conjugated diene, is not a suitable substrate for the next enzyme in the cycle, enoyl-CoA hydratase. Its further processing requires the action of another auxiliary enzyme, 2,4-dienoyl-CoA reductase.
Auxiliary Pathways for this compound Degradation
The complete oxidation of unsaturated fatty acids like linoleic acid necessitates the involvement of auxiliary enzymes that can modify the structure of intermediates like cis-4-decenoyl-CoA to make them compatible with the core beta-oxidation machinery. aocs.org These processes occur in both mitochondria and peroxisomes.
In the mitochondria, the degradation of cis-4-decenoyl-CoA proceeds after its conversion to trans-2,cis-4-decadienoyl-CoA. monarchinitiative.org The enzyme 2,4-dienoyl-CoA reductase, utilizing NADPH as a cofactor, reduces this intermediate to trans-3-enoyl-CoA.
This product, however, still possesses a double bond in a position that is unfavorable for the standard pathway. The enzyme Δ3,Δ2-enoyl-CoA isomerase then catalyzes the isomerization of trans-3-enoyl-CoA to trans-2-enoyl-CoA. This final product is a substrate that can readily enter and be processed by the main mitochondrial beta-oxidation pathway, leading to its complete degradation to acetyl-CoA. uva.nl
Table 1: Key Enzymes in Mitochondrial Degradation of cis-4-Decenoyl-CoA
| Enzyme | Substrate | Product | Function |
| Acyl-CoA Dehydrogenase | cis-4-Decenoyl-CoA | trans-2,cis-4-Decadienoyl-CoA | Introduces a second double bond. |
| 2,4-Dienoyl-CoA Reductase | trans-2,cis-4-Decadienoyl-CoA | trans-3-Enoyl-CoA | Reduces the conjugated diene. |
| Δ3,Δ2-Enoyl-CoA Isomerase | trans-3-Enoyl-CoA | trans-2-Enoyl-CoA | Isomerizes the double bond to a position suitable for beta-oxidation. |
Peroxisomes also play a role in the beta-oxidation of fatty acids, including unsaturated ones. nih.gov While the core pathway is similar to that in mitochondria, there are key differences in the enzymes involved. nih.gov In the context of cis-4-decenoyl-CoA degradation, peroxisomes also utilize a 2,4-dienoyl-CoA reductase to process the trans-2,cis-4-decadienoyl-CoA intermediate. frontiersin.org
The subsequent isomerization of the trans-3-enoyl-CoA is also a critical step in the peroxisomal pathway. The resulting trans-2-enoyl-CoA is then a substrate for the peroxisomal bifunctional enzyme, which exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The final step is catalyzed by a peroxisomal thiolase, which cleaves acetyl-CoA from the shortened acyl-CoA chain.
Research in Saccharomyces cerevisiae has shown that the degradation of conjugated linoleic acids, which leads to similar intermediates, relies on the presence of Δ3,Δ2-enoyl-CoA isomerase activity within the peroxisome. nih.gov This highlights the importance of these auxiliary enzymes in enabling the complete breakdown of various unsaturated fatty acids within this organelle. nih.gov
Table 2: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Location | Mitochondrial Matrix | Peroxisomal Matrix |
| First Dehydrogenation | FAD-dependent Acyl-CoA Dehydrogenase | FAD-dependent Acyl-CoA Oxidase |
| Hydratase/Dehydrogenase | Separate Enzymes (or Trifunctional Protein) | Bifunctional/Multifunctional Enzyme |
| Auxiliary Enzymes | 2,4-Dienoyl-CoA Reductase, Δ3,Δ2-Enoyl-CoA Isomerase | 2,4-Dienoyl-CoA Reductase, Δ3,Δ2-Enoyl-CoA Isomerase |
| Primary Function | Energy Production (ATP synthesis) | Chain Shortening of Very Long Chain and Branched Fatty Acids |
Enzymology and Molecular Mechanisms Associated with Cis 4 Decenoyl Coenzyme a
Key Enzymes in cis-4-Decenoyl-coenzyme A Metabolism
The breakdown of polyunsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation pathway. uva.nl Among these, 2,4-dienoyl-CoA reductase (DECR) is a key player in the metabolism of intermediates arising from fatty acids with double bonds at even-numbered positions. biorxiv.orgresearchgate.net Specifically, the degradation of linoleic acid leads to the formation of a 2-trans,4-cis-decadienoyl-CoA intermediate, which is the substrate for DECR. biorxiv.org
2,4-Dienoyl-CoA Reductase (DECR) Activity and Substrate Specificity
DECR catalyzes the reduction of 2,4-dienoyl-CoA thioesters to trans-3-enoyl-CoA, a reaction that is considered a rate-limiting step in the β-oxidation of polyunsaturated fatty acids. nih.govresearchgate.net This enzyme is crucial for processing fatty acids with double bonds at even-numbered positions and some with double bonds at odd-numbered positions. wikipedia.orgresearchgate.net
Eukaryotic 2,4-dienoyl-CoA reductases are strictly dependent on NADPH as a cofactor, utilizing its reducing equivalents to directly reduce the substrate. biorxiv.orgbiorxiv.org The enzyme binds both NADPH and the fatty acid thioester, facilitating the transfer of a hydride ion from NADPH to the substrate. wikipedia.org In contrast, the prokaryotic DECR from Escherichia coli, while also using NADPH, requires additional cofactors, including FAD, FMN, and an iron-sulfur cluster, to complete the electron transfer. wikipedia.orgebi.ac.uk Eukaryotic DECRs belong to the short-chain dehydrogenase/reductase (SDR) superfamily and possess a conserved Rossmann fold for NADPH binding. nih.gov
In mammals, at least two mitochondrial isoforms of 2,4-dienoyl-CoA reductase exist. nih.gov The primary mitochondrial isoform, DECR1, is a homotetramer with a total molecular mass of 124 kDa. biorxiv.orgwikipedia.org It is involved in the β-oxidation of polyunsaturated fatty enoyl-CoA esters by catalyzing the NADPH-dependent reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA. wikipedia.orguniprot.org Studies in rats have identified a second, novel mitochondrial reductase that differs from the well-characterized DECR1. nih.gov This novel isoform was found to constitute a significant portion of the total reductase activity in heart and liver tissues. nih.gov While both mitochondrial enzymes participate in fatty acid metabolism, human mitochondrial DECR displays a preference for shorter-chain substrates. researchgate.net The presence of multiple mitochondrial isoforms suggests a potential for differential regulation or substrate specificity within the mitochondrion. nih.gov
Table 1: Comparison of Mitochondrial and Peroxisomal DECR
| Feature | Mitochondrial DECR (mDECR/DECR1) | Peroxisomal DECR (pDECR/DECR2) |
| Location | Mitochondria nih.gov | Peroxisomes wikipedia.orgnih.gov |
| Primary Substrates | Shorter-chain 2,4-dienoyl-CoAs researchgate.net | Long and very long-chain 2,4-dienoyl-CoAs osti.govuniprot.orguniprot.org |
| Catalytic Residues | Contains a catalytic tyrosine-serine pair nih.gov | Lacks the tyrosine-serine pair; utilizes an aspartate residue nih.govosti.gov |
| Cofactor | NADPH biorxiv.orgbiorxiv.org | NADPH uniprot.orguniprot.org |
| Function | Rate-limiting step in mitochondrial β-oxidation of polyunsaturated fatty acids researchgate.netwikipedia.org | Auxiliary role in the degradation of unsaturated fatty acids with double bonds in even and odd positions within the peroxisome uniprot.orguniprot.org |
In addition to the mitochondrial forms, a distinct peroxisomal isoform of 2,4-dienoyl-CoA reductase (pDECR or DECR2) exists. wikipedia.orgnih.gov This isoform is also an auxiliary enzyme in the β-oxidation pathway, specifically participating in the degradation of unsaturated fatty enoyl-CoA esters with double bonds in both even and odd-numbered positions within the peroxisome. uniprot.orguniprot.org A key functional difference lies in substrate preference; peroxisomal DECR is more active towards longer-chain and very-long-chain fatty acids, such as docosahexaenoic acid (DHA). researchgate.netosti.govuniprot.org Structurally, pDECR lacks the characteristic tyrosine-serine catalytic pair found in its mitochondrial counterpart, instead employing an aspartate residue in its catalytic mechanism. nih.govosti.gov This structural divergence, along with differences in hinge movements, allows pDECR to accommodate and process very long-chain fatty acids, a task that mitochondria are not equipped for. nih.govosti.gov
The reduction of 2,4-dienoyl-CoA by DECR proceeds through a stepwise mechanism involving an enolate intermediate. wikipedia.orgpnas.orgacs.org The reaction is initiated by the transfer of a hydride from NADPH to the Cδ (carbon 5) of the dienoyl-CoA substrate. wikipedia.orgebi.ac.uk This is followed by protonation at the Cα (carbon 2) to form the final trans-3-enoyl-CoA product. wikipedia.org
Investigations into the stereochemistry of the reaction catalyzed by rat liver mitochondrial DECR have revealed specific facial selectivity. acs.org The pro-4S hydrogen from NADPH is added to the si face at Cδ of trans-2,cis-4-dienoyl-CoA and to the re face at Cδ of trans-2,trans-4-dienoyl-CoA. acs.org In both cases, a proton from the solvent is added to the si face at Cα of the dienoyl-CoA. acs.org Interestingly, eukaryotic DECR can reduce both 2-trans,4-cis- and 2-trans,4-trans-dienoyl-CoA thioesters with similar efficiency, indicating a lack of strict stereospecificity for the C4 double bond geometry. wikipedia.org In contrast, the bacterial enzyme from E. coli also lacks stereospecificity and can reduce both cis and trans double bonds. biorxiv.orgebi.ac.uk
Acyl-CoA Dehydrogenase Family Involvement
The initial step in the β-oxidation of fatty acids is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs), which introduce a trans double bond between the α and β carbons of the acyl-CoA thioester. wikipedia.org In the context of cis-4-decenoyl-CoA, this intermediate arises from the β-oxidation of polyunsaturated fatty acids. Before it can be acted upon by DECR, it is first dehydrogenated by an acyl-CoA dehydrogenase to form 2-trans,4-cis-decadienoyl-CoA. ontosight.ainih.gov
Different ACADs exhibit varying specificities for the chain length of their substrates. wikipedia.org Long-chain acyl-CoA dehydrogenase (LCAD) has been shown to be particularly important in the degradation of unsaturated fatty acids with double bonds at positions 4,5 and 5,6. nih.gov Specifically, both rat and human LCAD can effectively dehydrogenate cis-4-decenoyl-CoA. researchgate.net Another member of this family, ACAD9, which is highly homologous to very-long-chain acyl-CoA dehydrogenase (VLCAD), also shows maximal activity with long-chain unsaturated acyl-CoAs, suggesting its role in their mitochondrial β-oxidation. nih.gov The "general" acyl-CoA dehydrogenase found in bovine liver is also highly active with cis-4-decenoyl-CoA, readily converting it to 2-trans,4-cis-decadienoyl-CoA. nih.gov
Enoyl-CoA Isomerases in Unsaturated Fatty Acid Processing
The complete β-oxidation of unsaturated fatty acids like linoleic acid, which leads to the formation of cis-4-decenoyl-CoA, necessitates the involvement of auxiliary enzymes to handle the unconventional cis-double bonds. psu.eduutah.edu One of the critical steps in the degradation pathway of cis-4-decenoyl-CoA involves its initial dehydrogenation by acyl-CoA dehydrogenase to form 2-trans-4-cis-decadienoyl-CoA. ontosight.ai This product, however, presents a challenge for the standard enzymes of the β-oxidation spiral. nih.govnih.gov
While enoyl-CoA isomerases are essential for repositioning double bonds in many unsaturated fatty acids, their direct action on a 4-cis-enoyl-CoA species can be limited, particularly in certain organisms like plants. wikipedia.org In mammalian mitochondria, the degradation of the resulting 2-trans,4-cis-decadienoyl-CoA does not proceed directly through the standard β-oxidation cycle. nih.govnih.gov Instead, it is first reduced by an NADPH-dependent 2,4-dienoyl-CoA reductase to a 3-decenoyl-CoA intermediate. nih.gov Subsequently, an enoyl-CoA isomerase, specifically Δ³,Δ²-enoyl-CoA isomerase, catalyzes the isomerization of this intermediate to trans-2-enoyl-CoA, a substrate that can then re-enter and be processed by the conventional β-oxidation pathway. nih.govuniprot.orguniprot.org
There are different isoforms of enoyl-CoA isomerase, and their efficiency can vary with the chain length of the fatty acyl-CoA. researchgate.net For instance, human ECI2 shows higher catalytic efficiency with long-chain enoyl-CoAs compared to ECI1. researchgate.net
| Enzyme | Substrate | Product | Function in the Pathway |
|---|---|---|---|
| Acyl-CoA Dehydrogenase | cis-4-Decenoyl-CoA | 2-trans-4-cis-Decadienoyl-CoA | Initial dehydrogenation. ontosight.ai |
| 2,4-Dienoyl-CoA Reductase | 2-trans-4-cis-Decadienoyl-CoA | trans-3-Decenoyl-CoA | Reduces the dienoyl-CoA intermediate. nih.gov |
| Δ³,Δ²-Enoyl-CoA Isomerase | trans-3-Decenoyl-CoA | trans-2-Decenoyl-CoA | Isomerizes the double bond to a position suitable for β-oxidation. nih.govuniprot.org |
Acyl-CoA Oxidase Interactions and Inhibition
Acyl-CoA oxidases are the first and often rate-limiting enzymes in the peroxisomal β-oxidation pathway. ebi.ac.uk The activity of purified rat liver acyl-CoA oxidase is subject to substrate inhibition by dec-4-cis-enoyl-CoA. researchgate.net This inhibitory effect can be modulated by the presence of detergents like Triton X-100 and Triton X-114, which, at lower concentrations, make the enzyme less sensitive to this inhibition. researchgate.net
Furthermore, Coenzyme A (CoA) itself has been identified as a competitive inhibitor of acyl-CoA oxidase, with a reported Ki,slope value of 63 +/- 3 microM. researchgate.net The product of the reaction, dec-2-trans-enoyl-CoA, also acts as a product inhibitor with a Ki,slope value of 7 +/- 1 microM. researchgate.net Interestingly, some research indicates that rat peroxisomal acyl-CoA oxidase I possesses an intrinsic enoyl-CoA isomerase activity, suggesting a multifunctional nature. nih.gov
| Inhibitor | Type of Inhibition | Reported Ki Value | Reference |
|---|---|---|---|
| dec-4-cis-enoyl-CoA | Substrate Inhibition | Not specified | researchgate.net |
| Coenzyme A | Competitive | 63 +/- 3 microM | researchgate.net |
| dec-2-trans-enoyl-CoA | Product Inhibition | 7 +/- 1 microM | researchgate.net |
Regulatory Mechanisms Governing this compound Turnover
The metabolic flux through the β-oxidation pathway, including the degradation of cis-4-decenoyl-CoA, is tightly controlled at both the transcriptional and post-translational levels to meet the cell's energetic demands.
Transcriptional and Post-Translational Control of Related Enzymes
The expression of genes encoding enzymes involved in fatty acid oxidation is primarily regulated by peroxisome proliferator-activated receptors (PPARs), which are a class of nuclear receptors. nih.govmdpi.comgenome.jp PPARs, in conjunction with the retinoid X receptor (RXR), bind to specific DNA sequences known as peroxisome proliferator-responsive elements (PPREs) in the promoter regions of target genes. nih.govmdpi.com This binding activates the transcription of genes for key enzymes such as acyl-CoA oxidase and the multifunctional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase. nih.govaocs.org Different PPAR isoforms can exhibit differential induction of these genes. nih.gov For instance, in E. coli, the expression of the fadH gene, which encodes the 2,4-dienoyl-CoA reductase necessary for the degradation of the 2-trans-4-cis-decadienoyl-CoA intermediate, is regulated by the transcriptional repressors FadR and ArcA. asm.org
Post-translational modifications also play a role in regulating the activity of these enzymes. For example, some enzymes in the β-oxidation pathway can be regulated by phosphorylation. nih.gov In Mycobacterium tuberculosis, the enoyl-CoA hydratase involved in cholesterol catabolism is regulated by succinylation, suggesting another layer of post-translational control. uniprot.org
Allosteric Regulation and Enzyme Kinetics
The activity of β-oxidation enzymes is also subject to allosteric regulation by various metabolites, ensuring a rapid response to changes in the cell's energy state. aocs.org Long-chain fatty acyl-CoA esters can act as allosteric inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.gov Malonyl-CoA, in turn, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria, thereby controlling the rate of mitochondrial β-oxidation. mdpi.comnih.gov
More directly, long-chain fatty acyl-CoA esters can allosterically activate AMP-activated protein kinase (AMPK) in a β1 isoform-specific manner. nih.gov Activated AMPK then phosphorylates and inhibits ACC, leading to a decrease in malonyl-CoA levels and a subsequent increase in fatty acid oxidation. nih.gov Additionally, the activity of acyl-CoA oxidase is competitively inhibited by Coenzyme A. researchgate.net
The kinetics of the enzymes involved are also crucial. For example, long-chain acyl-CoA dehydrogenase (LCAD) has been shown to be effective in dehydrogenating 4-cis-decenoic acid, while very-long-chain acyl-CoA dehydrogenase (VLCAD) is a poor substrate for it. researchgate.net The catalytic efficiency of enoyl-CoA hydratase has been studied with decenoyl-CoA, revealing a Km of 4.1 ± 0.3 μM and a Vmax of 21.7 ± 0.5 μM min−1 under specific experimental conditions. nih.gov
| Regulator | Target Enzyme | Effect | Reference |
|---|---|---|---|
| Long-chain fatty acyl-CoA esters | Acetyl-CoA Carboxylase (ACC) | Inhibition | nih.gov |
| Long-chain fatty acyl-CoA esters | AMP-activated Protein Kinase (AMPK) | Activation | nih.gov |
| Malonyl-CoA | Carnitine Palmitoyltransferase I (CPT1) | Inhibition | mdpi.comnih.gov |
| Coenzyme A | Acyl-CoA Oxidase | Competitive Inhibition | researchgate.net |
Research Methodologies for the Study of Cis 4 Decenoyl Coenzyme a
Synthetic Approaches for cis-4-Decenoyl-coenzyme A and Analogs
The generation of cis-4-Decenoyl-CoA for research purposes can be achieved through both chemical and enzymatic routes. Each approach offers distinct advantages and is chosen based on the desired purity, yield, and specific application, such as the introduction of radiolabels.
Chemical Synthesis Methodologies
Chemical synthesis provides a robust and scalable means to produce cis-4-Decenoyl-CoA. Several strategies have been developed to facilitate the formation of the thioester bond between cis-4-decenoic acid and coenzyme A.
A prominent and effective method for the synthesis of cis-4-Decenoyl-CoA involves the use of a mixed anhydride (B1165640) intermediate. In this approach, the free fatty acid, cis-4-decenoic acid, is first activated. This can be accomplished by reacting the fatty acid with a reagent like ethyl chloroformate or isobutyl chloroformate in the presence of a base, such as triethylamine. This reaction forms a highly reactive mixed anhydride.
Subsequently, this mixed anhydride is reacted with the free thiol group of coenzyme A (CoASH). The nucleophilic thiol attacks the carbonyl carbon of the activated fatty acid, leading to the formation of the desired thioester, cis-4-Decenoyl-CoA, and the release of the carbonate and alcohol byproducts. A study by Sobhi et al. (2010) successfully synthesized cis-4-decenoyl-CoA using a mixed anhydride method with ethyl chloroformate, achieving high yields after purification. nih.gov The reaction is typically performed in a biphasic solvent system, such as an aqueous-organic mixture, to accommodate the solubility of both the nonpolar fatty acid and the polar coenzyme A. nih.gov
Table 1: Key Reagents in Mixed Anhydride Synthesis of cis-4-Decenoyl-CoA
| Reagent | Function |
| cis-4-Decenoic acid | The fatty acid backbone of the target molecule. |
| Ethyl chloroformate | Activating agent to form the mixed anhydride. |
| Triethylamine | Base to neutralize the generated acid. |
| Coenzyme A (CoASH) | Provides the thiol group for thioester formation. |
Alternative chemical synthesis strategies for forming acyl-CoA thioesters, which are applicable to cis-4-decenoyl-CoA, include the use of acyl chlorides and acyl imidazoles.
The acyl chloride strategy involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with CoASH. While effective, this method employs highly reactive intermediates that can sometimes lead to side reactions if not carefully controlled.
The acyl imidazole (B134444) strategy offers a milder alternative. In this method, the fatty acid is reacted with N,N'-carbonyldiimidazole (CDI). This reaction forms an acyl-imidazole intermediate, which is less reactive than an acyl chloride but still sufficiently electrophilic to react with the thiol of CoASH to form the thioester. caymanchem.comresearchgate.net This approach is often favored when dealing with sensitive fatty acids or when milder reaction conditions are required to avoid unwanted side reactions. nih.gov
To achieve anhydrous conditions, solvents are rigorously dried, and the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon). Specialized techniques may be employed to solubilize the highly polar coenzyme A in organic solvents, such as converting it to a tetra-triethylammonium salt. nih.gov By minimizing the presence of water, these conditions ensure that the acylation of coenzyme A is the predominant reaction, leading to significantly improved yields of the final product. caymanchem.com
Enzymatic Synthesis and Isolation Techniques
Enzymatic synthesis presents a highly specific and efficient alternative to chemical methods for preparing acyl-CoAs, including unsaturated derivatives like cis-4-decenoyl-CoA. This approach utilizes enzymes known as acyl-CoA synthetases (ACSs) or acyl-CoA ligases. conicet.gov.ar These enzymes catalyze the formation of a thioester linkage between a fatty acid and coenzyme A in an ATP-dependent reaction. ebi.ac.uk
The reaction proceeds in two steps: first, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. Second, the thiol group of coenzyme A attacks the acyl-adenylate, forming the acyl-CoA and releasing AMP. ebi.ac.uk
Several long-chain acyl-CoA synthetases (ACSLs) exhibit broad substrate specificity, capable of activating a range of saturated and unsaturated fatty acids. caymanchem.comjst.go.jp For instance, some ACSL isoforms are known to activate C16 to C20 unsaturated fatty acids. caymanchem.com This suggests that an appropriate ACSL isoform could be used for the direct enzymatic synthesis of cis-4-decenoyl-CoA from cis-4-decenoic acid and coenzyme A.
The primary advantage of this method is its high specificity, which typically results in a pure product under physiological conditions (aqueous buffer, neutral pH). researchgate.net Isolation of the enzymatically synthesized acyl-CoA often involves techniques like solid-phase extraction or high-performance liquid chromatography (HPLC) to separate the product from the enzyme and other reaction components. researchgate.net
Table 2: Comparison of Chemical and Enzymatic Synthesis of cis-4-Decenoyl-CoA
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Lower, potential for side reactions. | High, specific to the enzyme's substrate preference. |
| Reaction Conditions | Often requires organic solvents, anhydrous conditions, and potentially harsh reagents. | Aqueous buffer, neutral pH, mild conditions. |
| Scalability | Generally more scalable for larger quantities. | Can be limited by enzyme availability and stability. |
| Purification | May require extensive purification to remove byproducts and unreacted reagents. | Often simpler purification due to higher product purity. |
Preparation of Radiolabeled this compound Derivatives
Radiolabeled analogs of cis-4-Decenoyl-CoA are invaluable tools for tracing its metabolic fate and studying the kinetics of enzymes that utilize it as a substrate. The preparation of these derivatives typically involves a two-step process: first, the synthesis of a radiolabeled cis-4-decenoic acid, followed by its conversion to the corresponding coenzyme A thioester.
Commonly used radioisotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H).
¹⁴C-Labeling: ¹⁴C can be incorporated into the fatty acid backbone, often at the carboxyl carbon ([1-¹⁴C]), through synthetic organic chemistry routes. Once the [¹⁴C]cis-4-decenoic acid is prepared and purified, it can be converted to [¹⁴C]cis-4-decenoyl-CoA using the chemical methods described previously, such as the mixed anhydride or acyl chloride methods. umich.edu
³H-Labeling: Tritium labeling of unsaturated fatty acids can be achieved through methods like the partial reduction of a corresponding acetylenic precursor with tritiated disiamylborane. nih.gov This method allows for the specific placement of tritium atoms at the double bond. The resulting [³H]cis-4-decenoic acid can then be enzymatically or chemically coupled to coenzyme A.
The purification of the final radiolabeled acyl-CoA is critical to remove any unreacted radiolabeled fatty acid and other impurities. This is typically accomplished using chromatographic techniques such as thin-layer chromatography (TLC) or HPLC, with detection of the radioactive product via scintillation counting or autoradiography. researchgate.net
Analytical Techniques for Quantitative and Qualitative Assessment
The accurate identification and quantification of this compound and its associated precursors and metabolites are crucial for understanding its role in various biochemical pathways. A suite of powerful analytical techniques, primarily centered around chromatography and mass spectrometry, are employed for this purpose.
Chromatographic Separations
Chromatographic techniques are fundamental for isolating this compound from complex biological matrices, thereby enabling its accurate measurement and characterization.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a cornerstone technique for both the purification and analytical assessment of this compound. researchgate.netresearchgate.net This method leverages the strong UV absorbance of the adenine (B156593) moiety within the coenzyme A molecule. researchgate.net The optimal wavelength for detecting acyl-CoA species, including this compound, is in the range of 254-260 nm. researchgate.net
In practice, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 or a Hypersil GOLD column can be utilized for the separation of acyl-CoAs. researchgate.net The elution is typically achieved using a gradient of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net
Following synthesis, this compound can be purified using semipreparative reversed-phase HPLC with UV detection. researchgate.net For analytical purposes, HPLC-UV is frequently coupled with mass spectrometry (HPLC-UV-MS/MS) to provide definitive structural confirmation and quantification. researchgate.netresearchgate.net The detection limit for long-chain acyl-CoA esters using HPLC-UV has been reported to be as low as 12 pmol. researchgate.net
Table 1: HPLC-UV Parameters for Acyl-CoA Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., C18, Hypersil GOLD) | researchgate.netresearchgate.net |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | researchgate.net |
| Detection Wavelength | 254-260 nm | researchgate.net |
| Coupling | Often coupled with Mass Spectrometry (MS/MS) | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of the precursors and metabolites of this compound, particularly its fatty acid precursor, cis-4-decenoic acid. researchgate.net Due to the low volatility of fatty acids, a derivatization step is typically required before GC/MS analysis. nih.govjfda-online.com This often involves converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs). nih.govdkfz.de
For instance, cis-4-decenoic acid is characterized by GC/MS as part of the synthesis process of this compound. researchgate.net The analysis of free fatty acids in biological samples, such as blood spots, can be accomplished by transmethylation followed by GC/MS with selective ion monitoring (SIM) for enhanced sensitivity. researchgate.net This method has been used to measure cis-4-decenoic acid in subjects with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. researchgate.net
The GC oven temperature is programmed to ramp up to allow for the separation of different fatty acid derivatives based on their boiling points and interactions with the column's stationary phase. researchgate.net
Mass Spectrometry for Structural Characterization and Quantification
Mass spectrometry is an indispensable tool for the definitive structural elucidation and sensitive quantification of this compound.
Tandem mass spectrometry (MS/MS), particularly when coupled with HPLC, is a primary method for the characterization and quantification of this compound. researchgate.netresearchgate.net Data-dependent MS/MS analysis allows for the automated acquisition of fragmentation spectra for the most abundant ions detected in a full scan, providing detailed structural information. researchgate.net
Negative ion electrospray ionization (ESI) is highly suitable for the analysis of acyl-CoA compounds, yielding excellent MS/MS spectra. researchgate.net In MS/MS analysis of acyl-CoAs, precursor ion scans can be used to identify all species in a complex mixture that fragment to a common product ion. acs.org For instance, precursor scans for m/z 357 or 339 can identify various acyl-CoA species. acs.org Conversely, neutral loss scans can identify specific species by detecting the loss of a particular alkylketene from the precursor ion. acs.org
An online HPLC-ESI-MS/MS method has been developed for the determination of long-chain acyl-CoA compounds in biological samples like rat liver. researchgate.net This approach enables the simultaneous identification and quantification of individual acyl-CoAs. researchgate.net
Table 2: Key Mass Spectrometry Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Negative Ion Electrospray (ESI) | researchgate.net |
| Analysis Mode | Data-Dependent Tandem Mass Spectrometry (MS/MS) | researchgate.net |
| Scan Types | Precursor Ion Scans (e.g., m/z 357, 339), Neutral Loss Scans | acs.org |
Negative ion Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is another technique that has been applied to the analysis of long-chain acyl-CoA thioesters. acs.org This soft ionization technique is particularly useful for polar and non-volatile compounds. familiasga.com
The negative ion FAB-MS spectra of long-chain acyl-CoAs are characterized by the presence of an abundant [M-H]⁻ ion and two main classes of fragment ions. acs.org One class of fragments retains the acyl group, while the other is related to the coenzyme A moiety, containing the phosphopantetheine and adenine groups. acs.org For example, in the analysis of palmitoyl-CoA, acyl-containing ions were observed at m/z 675, 657, 595, and 577, while adenine-containing ions were seen at m/z 426 and 408. acs.org
A unique fragmentation pathway observed in FAB-MS is the loss of an alkylketene from the acyl-containing ions to produce CoA-related ions, which can be exploited in tandem mass spectrometry protocols for analyzing acyl-CoA mixtures. acs.org
Application of Stable Isotope Labeling for Internal Standards
The quantitative analysis of acyl-CoA species, including this compound, by techniques such as liquid chromatography-mass spectrometry (LC-MS) is complicated by their inherent instability and low endogenous concentrations in biological samples. universiteitleiden.nlresearchgate.net To overcome these challenges and ensure accurate quantification, stable isotope dilution mass spectrometry is a widely adopted methodology. nih.gov This approach relies on the use of stable isotope-labeled internal standards (ISTDs).
An ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency and fragmentation behavior in the mass spectrometer, but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This allows it to be distinguished from the endogenous, unlabeled analyte. The use of an appropriately matched ISTD for this compound can effectively compensate for sample loss during extraction and preparation, as well as for variations in instrument response (ion suppression or enhancement). universiteitleiden.nl
A notable method for generating labeled internal standards is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). universiteitleiden.nlresearchgate.net This technique involves growing cells in a medium containing a stable isotope-labeled precursor, leading to the in-vivo synthesis of a suite of labeled metabolites, including acyl-CoAs, which can then be extracted and used as a comprehensive set of internal standards. universiteitleiden.nl The use of a heavy-labeled internal standard for each compound being measured is crucial for achieving the analytical selectivity, accuracy, and precision required for metabolic research and clinical diagnostics. nih.gov For instance, while not an isotope, the use of odd-chain acyl-CoAs like C15:0 CoA as an internal standard is another strategy, chosen because they are typically not present in human cells and have similar physicochemical properties to the analytes of interest. nih.gov
| Parameter | Description | Advantage in this compound Analysis |
| Principle | An isotopically labeled version of the analyte is added to the sample at a known concentration before processing. | Corrects for analyte loss during sample extraction, purification, and derivatization. universiteitleiden.nl |
| Detection | The labeled standard is distinguished from the endogenous analyte by its higher mass in the mass spectrometer. | Allows for precise and accurate quantification by calculating the ratio of the endogenous analyte to the standard. nih.govnih.gov |
| Application | Used in quantitative LC-MS/MS or GC/MS assays. | Overcomes matrix effects (ion suppression/enhancement) and variability in instrument performance. universiteitleiden.nl |
| Benefit | Greatly improves the reliability, accuracy, and reproducibility of quantitative measurements. nih.govnih.gov | Essential for studying the subtle changes in this compound levels associated with metabolic disorders. universiteitleiden.nl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
The stereochemistry of the double bond at the C4 position is a key structural feature. NMR provides definitive evidence for the cis configuration through two primary parameters:
Proton (¹H) NMR Chemical Shifts: The chemical environment of protons adjacent to the double bond is influenced by its configuration. The methylene (B1212753) protons (–CH₂–) adjacent to a cis double bond are deshielded and resonate at a slightly different chemical shift compared to those adjacent to a trans double bond. mdpi.com
Spin-Spin Coupling Constants (J-values): The most definitive feature is the coupling constant between the two olefinic protons (H-C4=C5-H). The magnitude of the vicinal coupling constant (³J) across the double bond is stereospecific. For a cis configuration, the coupling constant is typically in the range of 6–14 Hz, whereas a trans configuration exhibits a larger coupling constant, usually between 11–18 Hz. qd-latam.com Observing a coupling constant within the lower end of this range for the vinyl protons of the decenoyl moiety confirms the cis geometry.
| NMR Parameter | Structural Information for this compound | Typical Observation |
| ¹H NMR Chemical Shift | Identifies all protons in the molecule, including those on the acyl chain and the CoA moiety. | Distinct signals for olefinic protons, methylene protons adjacent to the double bond and thioester, and terminal methyl group. researchgate.netmdpi.com |
| ¹³C NMR Chemical Shift | Confirms the carbon skeleton, including the carbonyl carbon of the thioester and the two sp² carbons of the double bond. researchgate.net | A signal for the thioester carbonyl (C=O) and specific signals for the C4 and C5 carbons. |
| ¹H-¹H Coupling Constant (³J) | Determines the stereochemistry of the double bond. | A coupling constant in the range of ~6-14 Hz between the H4 and H5 vinyl protons confirms the cis configuration. qd-latam.com |
| 2D NMR (e.g., COSY, HMBC) | Establishes connectivity between protons and carbons throughout the entire molecule. | Correlations confirm the attachment of the cis-4-decenoyl chain to the sulfur atom of the coenzyme A molecule. mdpi.com |
Extraction and Preparation of this compound from Biological Samples
The extraction and preparation of this compound from complex biological matrices like cells or tissues is a critical first step for its analysis and quantification. universiteitleiden.nl The process must efficiently separate the analyte from interfering substances such as proteins and lipids while minimizing its degradation. Given the shared physicochemical properties among acyl-CoAs, a single, well-optimized sample preparation method can often be used to extract a wide range of these molecules simultaneously. nih.gov
A common and essential initial step is the quenching of metabolic activity and precipitation of proteins. This is typically achieved by adding a cold solvent, often containing an acid. universiteitleiden.nl Various extraction protocols have been developed, with the choice of solvent and pH being critical factors influencing recovery.
Common Extraction Procedures:
Acidified Methanol (B129727) Extraction: Cold methanol, often acidified with acetic acid, is used to lyse cells and precipitate proteins. universiteitleiden.nl Methanol is effective at solubilizing acyl-CoAs. Pure methanol is sometimes preferred over aqueous methanol mixtures as it can be evaporated more quickly under vacuum prior to analysis. nih.gov
Perchloric Acid (PCA) Precipitation: Treatment with a cold, dilute solution of PCA (e.g., 0.4 M) effectively precipitates proteins. The supernatant containing the acyl-CoAs is then neutralized, often with potassium carbonate (K₂CO₃), to remove the PCA as a potassium perchlorate (B79767) precipitate. universiteitleiden.nl
Solid-Phase Extraction (SPE): Following the initial extraction, SPE is often used for sample cleanup and concentration. For acyl-CoAs, ion-exchange or reversed-phase cartridges can be employed to separate them from other water-soluble metabolites and salts. researchgate.net
The selection of the extraction method can depend on the chain length of the acyl-CoAs being targeted. While short-chain species are well-extracted under strongly acidic conditions, long-chain acyl-CoAs may have poor solubility. Therefore, studies aiming to analyze a broad spectrum of acyl-CoAs often utilize weakly acidic solvents. universiteitleiden.nl
| Extraction Method | Biological Sample | Key Reagents | Typical Recovery (%) | Reference |
| Protein Precipitation | Mouse Liver | 0.4 M HClO₄, 0.5 M K₂CO₃ | 84 - 112 | universiteitleiden.nl |
| Protein Precipitation | HepG2 Cells | 2.5% (w/v) Perchloric Acid | Not Specified | universiteitleiden.nl |
| Solvent Extraction | Mammalian Cells | Methanol | Not Specified | nih.gov |
| Solvent Extraction | General | 5% Acetic Acid in cold Methanol | Not Specified | universiteitleiden.nl |
Pathophysiological Implications and Metabolic Perturbations Associated with Cis 4 Decenoyl Coenzyme a Metabolism
Inherited Disorders of Fatty Acid Oxidation (FAOD)
Deficiencies in the enzymes responsible for breaking down fatty acids lead to a group of genetic conditions known as fatty acid oxidation disorders (FAODs). These disorders disrupt the body's ability to produce energy from fats, particularly during periods of fasting or increased metabolic stress. A key intermediate in the metabolism of certain unsaturated fatty acids is cis-4-Decenoyl-coenzyme A. Consequently, several FAODs directly or indirectly impact its metabolic pathway, leading to the accumulation of specific metabolites and a range of clinical symptoms.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency and Associated Metabolite Accumulation (e.g., cis-4-Decenoate)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid oxidation. portlandpress.comscielo.br It is caused by a defect in the MCAD enzyme, which is crucial for the breakdown of medium-chain fatty acids. scielo.br This deficiency leads to the accumulation of several medium-chain fatty acids and their derivatives, including octanoate, decanoate, and notably, cis-4-decenoate. portlandpress.comscielo.brinformnetwork.org The buildup of these metabolites, particularly cis-4-decenoic acid, is considered a key contributor to the neurological and liver problems seen in individuals with MCAD deficiency. informnetwork.orgnih.gov
The accumulation of cis-4-decenoate and other medium-chain fatty acids can have toxic effects on mitochondria, the energy-producing centers of cells. scielo.brinformnetwork.org Research indicates that these accumulating metabolites can impair mitochondrial function by uncoupling oxidative phosphorylation and acting as metabolic inhibitors. scielo.brinformnetwork.org Specifically, cis-4-decenoic acid has been shown to induce oxidative stress and damage to lipids and proteins in the brain. nih.govresearchgate.net The measurement of cis-4-decenoate in dried blood spots is a reliable and sensitive method for diagnosing MCAD deficiency. nih.gov
Impact of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency on Related Pathways
Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is another FAOD that prevents the body from converting certain fats to energy, especially during fasting. medlineplus.gov This condition is caused by mutations in the ACADVL gene, which provides instructions for making the VLCAD enzyme. medlineplus.govmetabolicsupportuk.org This enzyme is responsible for the initial step in the breakdown of very long-chain fatty acids. mdpi.com While VLCAD deficiency primarily affects the metabolism of longer fatty acids, the interconnectedness of fatty acid oxidation pathways means that a block at the VLCAD step can have downstream effects.
Multiple Acyl-CoA Dehydrogenase (MAD) Deficiency Context
Multiple Acyl-CoA Dehydrogenase (MAD) deficiency, also known as glutaric aciduria type II, is a disorder of fatty acid and amino acid oxidation. orpha.netmedlink.com It is a clinically diverse condition, with presentations ranging from severe neonatal illness to milder forms with later onset. orpha.netnih.gov MAD deficiency is caused by defects in the electron transfer flavoprotein (ETF) or ETF:ubiquinone oxidoreductase (ETF:QO), which are essential for the transfer of electrons from multiple acyl-CoA dehydrogenases to the respiratory chain. medlink.com
This disruption affects the function of several dehydrogenases, including those involved in the breakdown of fatty acids of all chain lengths. Consequently, individuals with MAD deficiency exhibit a complex biochemical profile with elevated levels of various acylcarnitines, including those seen in MCAD and VLCAD deficiencies. mdpi.comresearchgate.net The accumulation of a wide range of metabolites reflects the widespread impact of the defective electron transfer system on cellular metabolism. mdpi.com
Consequences of 2,4-Dienoyl-CoA Reductase Deficiency
2,4-Dienoyl-CoA reductase deficiency is a rare inborn error of metabolism that affects the oxidation of unsaturated fatty acids. wikipedia.orgwikipedia.org The enzyme 2,4-dienoyl-CoA reductase is essential for the breakdown of polyunsaturated fatty acids that contain double bonds at even-numbered positions. plos.orgnih.govnih.gov A deficiency in this enzyme halts the beta-oxidation of these fatty acids at the level of trans-2, cis/trans-4-dienoyl-CoA intermediates. plos.orgnih.govnih.gov
This metabolic block leads to the accumulation of specific byproducts, most notably decadienoylcarnitine, which is derived from the incomplete oxidation of linoleic acid. wikipedia.orgplos.orgnih.gov The accumulation of these intermediates can lead to severe health problems, including hypoglycemia, poor muscle tone, and respiratory distress. wikipedia.orghrsa.gov The identification of decadienoylcarnitine in blood and urine is a key diagnostic marker for this disorder. wikipedia.orgnih.gov
Accumulation and Excretion Patterns of Intermediary Metabolites
The diagnosis and monitoring of FAODs heavily rely on the analysis of specific metabolic markers that accumulate due to enzymatic defects. Acylcarnitine profiling, in particular, provides a valuable snapshot of the metabolic disturbances occurring within the fatty acid oxidation pathways.
Serum Acylcarnitine Profiles, including Decadienoylcarnitine
Serum acylcarnitine analysis is a crucial diagnostic tool for identifying various inborn errors of metabolism, including FAODs. nih.govtestcatalog.orgalbertahealthservices.ca In these disorders, the blockage of a specific enzyme leads to the accumulation of its substrate, which is then converted to a corresponding acylcarnitine ester. These acylcarnitines can be detected and quantified in blood samples, providing a characteristic profile for each disorder.
In the context of 2,4-dienoyl-CoA reductase deficiency, the most prominent finding in the acylcarnitine profile is the elevation of decadienoylcarnitine (C10:2). wikipedia.orgnih.govmetagene.de This metabolite is formed from the buildup of decadienoyl-CoA, an intermediate in the breakdown of linoleic acid that cannot be further processed due to the enzyme deficiency. wikipedia.orgnih.gov The presence of elevated decadienoylcarnitine is a strong indicator of this specific metabolic defect. plos.orgnih.govnih.gov
The table below summarizes the key inherited disorders of fatty acid oxidation and their associated accumulating metabolites.
| Disorder | Deficient Enzyme | Key Accumulating Metabolites |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Medium-Chain Acyl-CoA Dehydrogenase | Octanoate, Decanoate, cis-4-Decenoate portlandpress.comscielo.brinformnetwork.org |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Very Long-Chain Acyl-CoA Dehydrogenase | Very long-chain acylcarnitines (e.g., C14:1, C16, C18) portlandpress.comnih.gov |
| Multiple Acyl-CoA Dehydrogenase (MAD) Deficiency | Electron Transfer Flavoprotein (ETF) or ETF:QO | A wide range of acylcarnitines (C4-C18) mdpi.comresearchgate.net |
| 2,4-Dienoyl-CoA Reductase Deficiency | 2,4-Dienoyl-CoA Reductase | Decadienoylcarnitine wikipedia.orgnih.govmetagene.de |
Urinary Excretion of Unsaturated Dicarboxylic Acids
Inborn errors of fatty acid metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, lead to significant alterations in the urinary profile of organic acids. nih.govrevvity.comwikipedia.org A hallmark of MCAD deficiency is dicarboxylic aciduria, the excessive excretion of dicarboxylic acids in the urine, which can be accompanied by low levels of ketones. wikipedia.orgmedscape.com This condition arises from the body's impaired ability to break down medium-chain fatty acids for energy, leading to the accumulation of metabolic intermediates. revvity.comalbertahealthservices.ca
The blockage in the β-oxidation pathway at the level of medium-chain acyl-CoA dehydrogenase results in the shunting of medium-chain fatty acids into an alternative metabolic route known as ω-oxidation. This process leads to the formation of dicarboxylic acids, such as adipic (C6), suberic (C8), and sebacic (C10) acids, which are then excreted in the urine. medscape.com
A significant and disproportionate increase in the urinary excretion of unsaturated dicarboxylic acids is a key diagnostic feature in individuals with MCAD deficiency. nih.gov This is particularly evident when compared to fasting individuals without the deficiency or those with dicarboxylic aciduria from other causes. nih.gov The oxidation of unsaturated fatty acids like oleate (B1233923) and linoleate (B1235992) appears to be more significantly inhibited than that of saturated fatty acids in MCAD deficiency. nih.gov
Research has identified several specific unsaturated dicarboxylic acids in the urine of affected individuals. These include cis-3-octenedioic acid, cis-4-decenedioic acid, cis-5-decenedioic acid, and cis-5-dodecenedioic acid. nih.gov Notably, the most significant increase is observed in the urinary excretion of cis-4-decenedioic acid. nih.gov This compound, along with cis-4-decenoic acid, is considered a characteristic metabolite in MCAD deficiency. nih.govnih.gov The metabolic precursor to cis-4-decenedioic acid is cis-4-decenoic acid, which is an intermediate in the metabolism of linoleic acid. nih.gov
The table below summarizes the changes in urinary excretion of various unsaturated dicarboxylic acids observed in cases of MCAD deficiency.
| Unsaturated Dicarboxylic Acid | Change in Urinary Excretion in MCAD Deficiency |
| cis-4-Decenedioic acid | Significantly increased nih.gov |
| cis-5-Dodecenedioic acid | Increased nih.gov |
| cis-3-Octenedioic acid | Slightly decreased nih.gov |
| cis-5-Decenedioic acid | Slightly decreased nih.gov |
This table presents a summary of findings on the relative urinary excretion of specific unsaturated dicarboxylic acids in individuals with MCAD deficiency.
The analysis of urinary organic acids, including these unsaturated dicarboxylic acids, is a crucial diagnostic tool. orpha.nethee.nhs.uk Gas chromatography-mass spectrometry (GC-MS) is the standard method used to identify and quantify these metabolites in urine samples. wikipedia.orgfrontiersin.org The presence of a characteristic pattern of dicarboxylic acids, particularly the elevated levels of cis-4-decenedioic acid, provides strong evidence for a diagnosis of MCAD deficiency. nih.govorpha.net
Experimental Models and Methodological Approaches in Cis 4 Decenoyl Coenzyme a Research
In Vitro Enzymatic Investigation Systems
In vitro systems offer a controlled environment to study specific enzymatic reactions and pathways involved in the degradation of cis-4-decenoyl-CoA, free from the complexity of a whole-cell system.
Reconstituted systems, comprising purified enzymes of the beta-oxidation pathway, are instrumental in defining the precise requirements for the breakdown of specific substrates. Research has shown that the degradation of intermediates derived from cis-4-decenoyl-CoA is not always straightforward. For instance, a mixture of 2-cis,4-cis-decadienoyl-CoA and 2-trans,4-cis-decadienoyl-CoA, the latter being a metabolite of linoleic acid, was not effectively processed by a reconstituted beta-oxidation system containing core enzymes like enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. nih.gov This highlights the necessity of auxiliary enzymes for the complete oxidation of certain unsaturated fatty acids.
Conversely, the successful conversion of cis-4-decenoyl-CoA to octenoyl-CoA has been demonstrated in vitro using a reconstituted system of purified proteins, including acyl-CoA oxidase, a multifunctional protein, thiolase, and the novel D-3-hydroxyacyl-CoA hydro-lyase, underscoring the role of specialized enzymes in this pathway. nih.gov
Isolating subcellular organelles such as mitochondria and peroxisomes allows for the investigation of metabolic pathways within their native organellar context. Both organelles are known to perform beta-oxidation, but they possess distinct enzymatic machinery and substrate specificities. researchgate.net
Mitochondrial Studies: Investigations using extracts from beef liver mitochondria have been fundamental in elucidating the degradation pathway of cis-4-decenoyl-CoA. nih.govresearchgate.net These studies demonstrated that cis-4-decenoyl-CoA is degraded to octanoyl-CoA via a pathway that involves a mitochondrial 4-enoyl-CoA reductase, which is distinct from the classical 2-enoyl-CoA reductase. nih.gov The substrate for this reductase is a 2,4-diene structured acyl-CoA ester, not an acyl-CoA with an isolated double bond at the 4th position. nih.gov Further studies with rat heart mitochondria confirmed that metabolites of linoleic acid, such as 2,4-decadienoyl-CoA isomers, are rapidly reduced by an NADPH-dependent 2,4-dienoyl-CoA reductase, bypassing a direct degradation via the standard beta-oxidation cycle. nih.gov Rat skeletal muscle mitochondria have also been used to measure the activity of acyl-CoA dehydrogenases with cis-4-decenoyl-CoA as a substrate. researchgate.net
Peroxisomal Studies: Peroxisomes play a crucial role in fatty acid metabolism, including the breakdown of very-long-chain fatty acids and certain unsaturated fatty acids. researchgate.net Research on cucumber seedlings identified a novel D-3-hydroxyacyl-CoA hydro-lyase located exclusively in peroxisomes, which is required for the degradation of unsaturated fatty acids with double bonds at even-numbered carbons, such as cis-4-decenoyl-CoA. nih.gov In vitro assays with purified peroxisomal proteins showed that the pathway involving this D-3-hydroxyacyl-CoA hydro-lyase is significantly more effective than the pathway relying on dienoyl-CoA reductase for the conversion of cis-4-decenoyl-CoA. nih.gov
| Organelle | Model System | Key Findings Related to cis-4-Decenoyl-CoA | Reference |
|---|---|---|---|
| Mitochondria | Beef Liver Extracts | Degrades cis-4-decenoyl-CoA to octanoyl-CoA using a distinct 4-enoyl-CoA reductase. | nih.gov |
| Mitochondria | Rat Heart Mitochondria | Metabolites are reduced by an NADPH-dependent 2,4-dienoyl-CoA reductase. | nih.gov |
| Mitochondria | Rat Skeletal Muscle | Used to measure acyl-CoA dehydrogenase activity with cis-4-decenoyl-CoA as a substrate. | researchgate.net |
| Mitochondria | Rat Brain | The free fatty acid, cis-4-decenoic acid, was shown to uncouple oxidative phosphorylation and induce mitochondrial permeability. | nih.gov |
| Peroxisomes | Cucumber Cotyledons | Contain a D-3-hydroxyacyl-CoA hydro-lyase essential for the degradation of cis-4-decenoyl-CoA. | nih.gov |
Cellular and Microbial Research Models
Microbial and cellular models, particularly yeasts and bacteria, are powerful tools for studying the genetics and biochemistry of fatty acid metabolism due to their rapid growth and amenability to genetic manipulation.
Yeasts serve as excellent eukaryotic models for metabolic research. In Saccharomyces cerevisiae, beta-oxidation is exclusively housed within peroxisomes, which simplifies the study of this pathway without the confounding presence of mitochondrial beta-oxidation. oup.com This has made S. cerevisiae an attractive model for dissecting the degradation of fatty acids. oup.com Researchers have used S. cerevisiae to characterize various enzymes, such as the peroxisomal nudix hydrolase (Pcd1p) which is active towards CoA and its derivatives, and the dodecenoyl-CoA isomerase (Eci1p), which is crucial for repositioning double bonds during the breakdown of unsaturated fatty acids. researchgate.netfrontiersin.org Furthermore, mutant strains of S. cerevisiae, such as those with deletions in isomerase genes (eci1Δdci1Δ), have been used in complementation assays to determine the in vivo function of specific enzymes from other organisms. wiley.com
The yeast Candida tropicalis is a well-studied organism for its ability to utilize alkanes and fatty acids. nih.gov Studies involving the sequential disruption of genes encoding acyl-CoA oxidase (POX4 and POX5) have revealed that this yeast possesses distinct isozymes with different substrate specificities and regulatory controls, which is critical for processing a wide range of fatty acyl-CoAs. nih.gov
| Yeast Model | Key Application in Unsaturated Fatty Acid Research | Reference |
|---|---|---|
| Saccharomyces cerevisiae | Model for peroxisomal beta-oxidation due to the absence of the mitochondrial pathway. | oup.com |
| Saccharomyces cerevisiae | Used to characterize auxiliary enzymes like dodecenoyl-CoA isomerase (Eci1p). | frontiersin.org |
| Saccharomyces cerevisiae | Mutant strains (e.g., eci1Δdci1Δ) are used for in vivo complementation assays to test enzyme function. | wiley.com |
| Candida tropicalis | Gene disruption studies to determine the function and substrate specificity of different acyl-CoA oxidase isozymes. | nih.gov |
Escherichia coli is a cornerstone model for the study of fatty acid degradation. Its well-characterized genetics and metabolic pathways allow for targeted investigations into the function of specific enzymes. A key strategy has been the creation and analysis of mutants to understand the in vivo role of enzymes involved in unsaturated fatty acid oxidation. For example, to prove the essential function of 2,4-dienoyl-CoA reductase, mutants of E. coli (specifically fadH mutants) were isolated. researchgate.net These mutants were selected for their ability to grow on oleate (B1233923) but not on petroselinic acid, the metabolism of which requires the reductase. researchgate.net This approach unequivocally demonstrated that 2,4-dienoyl-CoA reductase is required in vivo for the beta-oxidation of unsaturated fatty acids with double bonds at even-numbered positions, a pathway central to the metabolism of linoleic acid and its intermediate, cis-4-decenoyl-CoA. researchgate.net These bacterial models confirm that the reductase is essential for overcoming metabolic blocks that occur when intermediates like 2-trans,4-cis-dienoyl-CoA are formed. nih.gov
Animal Models for In Vivo Studies
Animal models, particularly genetically engineered mice, are indispensable for understanding the systemic and physiological consequences of metabolic pathway defects in vivo. To investigate the role of enzymes involved in the degradation of cis-4-decenoyl-CoA and its metabolites, researchers have developed knockout mouse models.
A prominent example is the 2,4-dienoyl-CoA reductase (DECR) deficient mouse. nih.govplos.org This enzyme acts on 2,4-dienoyl-CoA intermediates that are formed during the beta-oxidation of polyunsaturated fatty acids. In these DECR knockout mice, the mitochondrial beta-oxidation of these fatty acids is expected to stop at the trans-2, cis/trans-4-dienoyl-CoA intermediate stage. nih.govplos.org When fasted, these mice exhibit a distinct metabolic phenotype that underscores the importance of this pathway.
| Animal Model | Genotype | Key Phenotypic Findings | Reference |
|---|---|---|---|
| Mouse | DECR Knockout (Decr-/-) | Increased serum acylcarnitines, especially decadienoylcarnitine (from incomplete linoleic acid oxidation). | nih.govplos.org |
| Mouse | DECR Knockout (Decr-/-) | Development of severe hypoglycemia when metabolically challenged. | nih.govplos.org |
| Mouse | DECR Knockout (Decr-/-) | Pronounced hepatic steatosis (fatty liver), with accumulation of unsaturated fatty acids in liver triacylglycerols. | nih.govplos.org |
| Mouse | DECR Knockout (Decr-/-) | Intolerance to acute cold exposure, indicating perturbed thermogenic response. | nih.govplos.org |
These findings in animal models directly link a specific enzymatic block in the degradation pathway of unsaturated fatty acids to severe physiological consequences, providing crucial insights into related human fatty acid oxidation disorders. nih.govnih.gov
Genetically Modified Organisms (e.g., DECR-deficient mice)
Genetically modified organisms are instrumental in understanding the in vivo function of enzymes involved in the metabolic pathway of cis-4-Decenoyl-CoA. europa.eu A primary example is the creation of a mouse line deficient in 2,4-dienoyl-CoA reductase (DECR), an auxiliary enzyme essential for the beta-oxidation of unsaturated fatty acids with double bonds at even-numbered positions. nih.govplos.org
In the mitochondrial beta-oxidation of linoleic acid, for instance, successive shortening of the fatty acid chain leads to the formation of cis-4-decenoyl-CoA. researchgate.net This intermediate is then dehydrogenated to produce trans-2, cis-4-decadienoyl-CoA. researchgate.net The enzyme DECR is responsible for reducing this dienoyl-CoA intermediate, allowing beta-oxidation to proceed. nih.govplos.org
A knockout mouse model was developed to elucidate the specific role of DECR. nih.gov In these DECR-deficient (Decr-/-) mice, the mitochondrial beta-oxidation of such unsaturated fatty acids is expected to be impaired, halting at the trans-2, cis/trans-4-dienoyl-CoA intermediate stage. nih.govresearchgate.net This blockage leads to a cascade of metabolic disturbances, particularly when the animals are under metabolic stress like fasting.
Key Research Findings from DECR-deficient Mice:
Metabolic Intermediates Accumulation: Fasted Decr-/- mice exhibit a significant increase in serum acylcarnitines, most notably decadienoylcarnitine (C10:2), which is a downstream product of the incomplete oxidation of linoleic acid. nih.govplos.orgresearchgate.net This finding provides direct evidence of a bottleneck in the fatty acid oxidation pathway at the step catalyzed by DECR.
Hepatic Steatosis: The mice develop fatty liver (hepatic steatosis), characterized by the accumulation of unsaturated fatty acids within liver triacylglycerols. nih.govresearchgate.net
Metabolic Stress Intolerance: When metabolically challenged by fasting or acute cold exposure, Decr-/- mice display severe hypoglycemia and intolerance to stress, highlighting the critical role of complete unsaturated fatty acid oxidation in maintaining energy homeostasis. nih.govplos.org
Compensatory Mechanisms: The model also reveals cellular responses to the metabolic block, including the induced expression of enzymes related to peroxisomal β-oxidation and microsomal ω-oxidation, suggesting an attempt to compensate for the deficient mitochondrial pathway. nih.gov
These genetically modified models are crucial for confirming the essential function of specific enzymes like DECR and for studying the systemic and tissue-specific consequences of the accumulation of intermediates like the dienoyl-CoA derivative of cis-4-Decenoyl-CoA. nih.govresearchgate.net
| Experimental Model | Genetic Modification | Key Phenotype Related to cis-4-Decenoyl-CoA Pathway | Reference |
| Mouse | Knockout of 2,4-dienoyl-CoA reductase (Decr-/-) | Increased serum decadienoylcarnitine, hepatic steatosis with unsaturated fatty acid accumulation, stress-induced hypoglycemia. | nih.govplos.orgresearchgate.net |
Tissue-Specific Analyses (e.g., skeletal muscle, liver, heart)
The metabolism of fatty acids, including the pathway involving cis-4-Decenoyl-CoA, varies significantly across different tissues, reflecting their unique energy demands. Organs such as the liver, skeletal muscle, and heart are highly active in fatty acid oxidation and are thus key subjects of tissue-specific analyses. plos.orguva.nluniversiteitleiden.nl Defects in this pathway can lead to the intracellular accumulation of fatty acyl-CoA species in these organs, potentially impairing their function. universiteitleiden.nl
Liver: The liver is a central hub for fatty acid metabolism. Studies using beef and rat liver mitochondria have been fundamental in mapping the degradation pathway of cis-4-decenoyl-CoA. nih.govnih.gov In DECR-deficient mice, the liver is a primary site of pathology, exhibiting significant steatosis due to the buildup of unprocessed unsaturated fatty acids. nih.govresearchgate.net Analysis of liver tissue from these mice also shows reduced mRNA levels for key regulators of gluconeogenesis, which contributes to the observed hypoglycemia under fasting conditions. nih.gov Furthermore, research on rat liver has identified multiple isoenzymes of Δ3,Δ2-enoyl-CoA isomerase, another crucial auxiliary enzyme in unsaturated fatty acid oxidation, demonstrating the complexity of this pathway within the liver. nih.gov
Skeletal Muscle: Skeletal muscle relies heavily on fatty acids as an energy source. uva.nl Carnitine levels are particularly high in skeletal muscle, facilitating the transport of acyl groups into the mitochondria for oxidation. creative-proteomics.com Research using rat skeletal muscle mitochondria has demonstrated that long-chain and general acyl-CoA dehydrogenases differ in their specificity for unsaturated substrates. researchgate.net Specifically, general acyl-CoA dehydrogenase was found to effectively use cis-4-decenoyl-CoA as a substrate, converting it to 2-trans,4-cis-decadienoyl-CoA. researchgate.net This highlights a specific enzymatic step in the processing of this compound within muscle tissue.
Heart: The heart has high and continuous energy demands, met primarily through the beta-oxidation of fatty acids. plos.org Consequently, the cardiac muscle is highly vulnerable to defects in this metabolic pathway. uva.nl In disorders of fatty acid oxidation, the accumulation of long-chain acylcarnitines is thought to contribute to cardiac arrhythmias. uva.nl While direct studies on cis-4-Decenoyl-CoA in the heart are less common, analysis of cardiac tissue from DECR-deficient mice shows they are unable to effectively utilize fatty acids, which is critical for cardiac function, especially during periods of stress like fasting. plos.org Studies on rat heart homogenates have also been used to estimate the relative contributions of mitochondrial and peroxisomal beta-oxidation, a distinction important for understanding the complete catabolism of fatty acids. nih.gov
| Tissue | Organism/Model | Analytical Focus | Key Findings | Reference |
| Liver | DECR-deficient Mouse | Metabolomics & Gene Expression | Hepatic steatosis; accumulation of unsaturated fatty acids; reduced expression of gluconeogenic enzymes. | nih.govresearchgate.net |
| Beef Mitochondria | Intermediate Identification | Elucidation of the degradation pathway of cis-4-decenoyl-CoA. | nih.gov | |
| Skeletal Muscle | Rat Mitochondria | Enzyme Kinetics | General acyl-CoA dehydrogenase effectively dehydrogenates cis-4-decenoyl-CoA. | researchgate.net |
| Heart | DECR-deficient Mouse | Metabolic Function | Impaired ability to use fatty acids for energy, critical during metabolic stress. | plos.org |
| Rat Homogenate | Enzyme Activity Assays | Estimation of peroxisomal beta-oxidation activity. | nih.gov |
Future Directions and Emerging Research Avenues
Elucidating Novel Regulatory Mechanisms within Fatty Acid Oxidation Pathways
The intricate network of fatty acid oxidation is subject to complex regulatory controls that are still being unraveled. Future research is poised to uncover novel mechanisms that fine-tune this critical metabolic pathway. A key area of investigation involves understanding the interplay of transcription factors and co-activators that govern the expression of enzymes involved in β-oxidation. aocs.org For instance, the peroxisome proliferator-activated receptors (PPARs) and the coactivator PGC-1α are well-established regulators, but their full range of influence and the co-factors they interact with remain to be fully elucidated. aocs.orgplos.org
Recent studies have highlighted the role of previously unassociated proteins in regulating fatty acid metabolism. For example, histone deacetylase 11 (HDAC11) has been identified as a novel regulator of fatty acid oxidative metabolism in skeletal muscle. nih.gov Its deficiency was shown to enhance mitochondrial fatty acid β-oxidation, suggesting a new layer of epigenetic control. nih.gov Further exploration into such novel regulators and their downstream targets will provide a more comprehensive picture of how fatty acid oxidation is controlled.
Moreover, the allosteric regulation of β-oxidation enzymes by metabolic intermediates is another promising research avenue. The balance between fatty acid synthesis and oxidation is tightly controlled, in part, by the levels of molecules like malonyl-CoA, which inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme controlling the entry of long-chain fatty acids into the mitochondria. frontiersin.org Investigating how intermediates of unsaturated fatty acid oxidation, such as cis-4-Decenoyl-CoA, influence enzymatic activities and pathway flux will be crucial. Understanding these intricate feedback and feed-forward loops will be essential for a complete understanding of metabolic homeostasis.
Advancements in High-Throughput Analytical Methodologies for Acyl-CoA Species
The study of acyl-CoA species, including cis-4-Decenoyl-CoA, has been historically challenging due to their low intracellular concentrations, inherent instability, and diverse physicochemical properties. researchgate.netnih.gov However, recent advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are revolutionizing the field. researchgate.netnih.gov These methods offer high sensitivity and selectivity, enabling the quantification of a broad range of acyl-CoAs in complex biological samples. creative-proteomics.commdpi.com
Future developments in high-throughput analytical methodologies will likely focus on several key areas:
Enhanced Coverage and Sensitivity: While current LC-MS/MS methods can quantify numerous acyl-CoAs, achieving comprehensive coverage of the entire acyl-CoA metabolome in a single run remains a goal. researchgate.netmdpi.com The development of novel chromatographic techniques, such as combining reversed-phase and hydrophilic interaction liquid chromatography (HILIC), shows promise for analyzing short-, medium-, and long-chain acyl-CoAs simultaneously. researchgate.net Further improvements in mass spectrometer sensitivity will allow for the detection of even lower abundance species. creative-proteomics.com
Improved Sample Preparation: The accuracy of acyl-CoA analysis is highly dependent on the sample preparation method used to extract these labile molecules from tissues and cells. nih.gov Future research will likely focus on developing more robust and standardized extraction protocols to minimize degradation and improve recovery rates. creative-proteomics.com
High-Throughput Screening (HTS): The development of HTS assays is crucial for drug discovery and identifying compounds that modulate fatty acid metabolism. nih.gov Novel approaches, such as using acyl-coenzyme A (CoA) binding protein (ACBP) in scintillation proximity assays, offer a pathway to screen large compound libraries for their effects on acyl-CoA metabolism without the need for laborious extraction steps. nih.gov
Absolute Quantification: A significant challenge in acyl-CoA analysis is the lack of commercially available internal standards for every species. acs.org Techniques like stable isotope labeling by essential nutrients in cell culture (SILEC) are being developed to generate labeled internal standards, which will improve the accuracy of absolute quantification. researchgate.netnih.gov
These advancements will not only facilitate a deeper understanding of the roles of specific acyl-CoAs like cis-4-Decenoyl-CoA in metabolism but also pave the way for their use as diagnostic biomarkers for metabolic diseases. nih.gov
Exploring Interconnections with Other Central Metabolic Pathways
The metabolism of cis-4-Decenoyl-CoA and fatty acid oxidation as a whole does not occur in isolation. It is intricately connected with other central metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose metabolism, and amino acid metabolism. frontiersin.org Future research will focus on elucidating the precise nature and regulatory significance of these interconnections.
A key nexus is the production of acetyl-CoA from β-oxidation, which directly feeds into the TCA cycle for energy production. frontiersin.org Understanding how fluctuations in the levels of specific acyl-CoAs, such as cis-4-Decenoyl-CoA, impact the flux through the TCA cycle is an important area of investigation. For instance, an overabundance of fatty acid-derived acetyl-CoA can inhibit pyruvate (B1213749) dehydrogenase, thereby linking fatty acid and glucose metabolism. frontiersin.org
Furthermore, the intermediates of fatty acid oxidation can have signaling roles that affect other pathways. For example, the accumulation of certain acyl-CoAs may influence gene expression through the acylation of proteins, including histones, which can have widespread effects on cellular metabolism. acs.org Research is also beginning to uncover links between fatty acid oxidation and amino acid metabolism, with some acyl-CoAs being identified as reporter metabolites in studies of metabolic diseases like type 2 diabetes. plos.org
Exploring these interconnections will require a systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov By building comprehensive models of cellular metabolism, researchers can better understand how perturbations in one pathway, such as the oxidation of unsaturated fatty acids, ripple through the entire metabolic network. This holistic understanding will be critical for developing effective therapeutic strategies for metabolic disorders.
Q & A
Q. How can researchers ethically navigate intellectual property constraints when studying patented acyl-CoA analogs?
- Recommendations : Conduct freedom-to-operate (FTO) searches via patent databases (e.g., USPTO, Espacenet). For proprietary compounds (e.g., Cognis products), obtain material transfer agreements (MTAs) and cite patents in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
